![molecular formula C11H9N3O3 B1315671 {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine CAS No. 102766-76-7](/img/structure/B1315671.png)

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

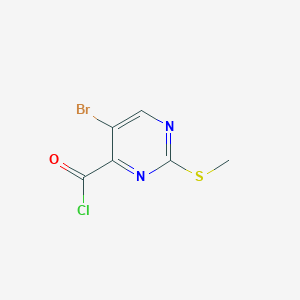

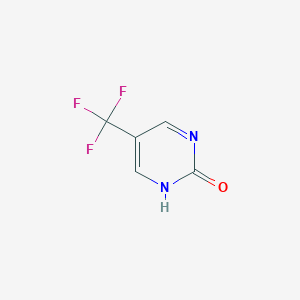

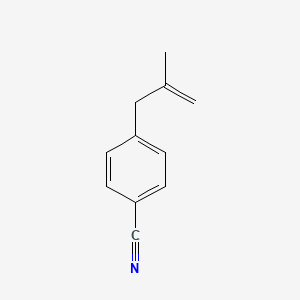

“{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is a chemical compound used in scientific research. It contains a total of 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of “{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” contains 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

The molecular weight of “{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is approximately 245.23404 g/mol .Applications De Recherche Scientifique

Reactivity and Synthesis Applications

Nitropyridyl isocyanates, including derivatives similar to "{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine", have demonstrated significant reactivity in 1,3-dipolar cycloaddition reactions. These reactions afford tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation processes, highlighting the potential for synthesizing novel heterocyclic compounds (Holt & Fiksdahl, 2007).

Oxidative SNH Alkyl Carbamoyl Amination

Innovative methods for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine have been developed, leading to the formation of mixtures consisting of alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs. This represents the first observation of such a reaction with 3-nitropyridine, indicating new pathways for synthesizing nitropyridine derivatives (Avakyan et al., 2017).

Vicarious Nucleophilic Amination

A general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines was achieved through vicarious nucleophilic substitution reactions. This method provides a straightforward approach to aminate nitropyridine compounds, offering moderate to good yields of the desired products (Bakke, Svensen, & Trevisan, 2001).

Catalytic Reduction of Nitro Compounds

Research on graphene-based catalysts has shown that they are highly effective in the reduction of nitro compounds to amines. These catalysts offer several advantages, including high catalytic prowess and easy recovery, underscoring the potential for environmental and synthetic applications (Nasrollahzadeh et al., 2020).

Anticancer Activity

Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine have been synthesized and tested for their anticancer activity against prostate cancer cells. The leading compound used in the synthesis demonstrated the potential to enhance biological activity, indicating the importance of "{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine" derivatives in medicinal chemistry (Demirci & Demirbas, 2019).

Propriétés

IUPAC Name |

4-(3-nitropyridin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIETOJBRPOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)